![molecular formula C56H56N6O6 B11933057 (3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)

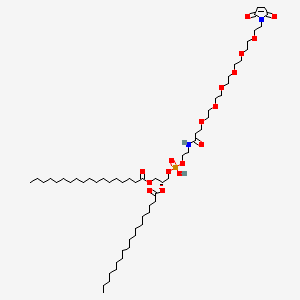

(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diprovocim is a novel and exceptionally potent class of toll-like receptor agonists. It was discovered through a screening of nearly 100,000 compounds aimed at stimulating an immune response by measuring the release of tumor necrosis factor-alpha from treated human THP-1 myeloid cells . Diprovocim acts by inducing cell-surface toll-like receptor-2 dimerization and activation with toll-like receptor-1, making it a toll-like receptor-1/toll-like receptor-2 agonist . This compound is unique as it bears no structural similarity to any known natural or synthetic toll-like receptor agonist .

Métodos De Preparación

The synthesis of diprovocim involves a series of chemical reactions designed to promote cell-surface receptor dimerization. The synthetic routes and reaction conditions are detailed in various studies, highlighting the comprehensive structure-activity relationship studies that improved the potency of diprovocim by 800-fold over the initial screening leads . Industrial production methods for diprovocim are not extensively documented, but the compound is noted for being easy to prepare and synthetically modify .

Análisis De Reacciones Químicas

Diprovocim undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the diprovocim molecule.

Substitution: Common reagents and conditions used in these reactions include various catalysts and solvents that facilitate the substitution of specific functional groups.

Major Products: The major products formed from these reactions are derivatives of diprovocim that retain or enhance its biological activity.

Aplicaciones Científicas De Investigación

Diprovocim has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying toll-like receptor agonists and their structure-activity relationships.

Mecanismo De Acción

Diprovocim exerts its effects by targeting the toll-like receptor-1/toll-like receptor-2 heterodimerization, promoting the activation of the toll-like receptor-1/toll-like receptor-2 signaling pathway . This activation leads to the stimulation of downstream signaling pathways, including the mitogen-activated protein kinase and nuclear factor kappa-light-chain-enhancer of activated B cells pathways . These pathways play a crucial role in the immune response, leading to the production of cytokines and the activation of immune cells .

Comparación Con Compuestos Similares

Diprovocim is unique in its structure and mechanism of action compared to other toll-like receptor agonists. Similar compounds include:

Pam3CSK4: A naturally derived toll-like receptor-1/toll-like receptor-2 agonist, but diprovocim is more potent.

Other Synthetic Toll-like Receptor Agonists: While there are other synthetic agonists, diprovocim stands out due to its exceptional potency and ease of synthesis.

Propiedades

Fórmula molecular |

C56H56N6O6 |

|---|---|

Peso molecular |

909.1 g/mol |

Nombre IUPAC |

(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide |

InChI |

InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m0/s1 |

Clave InChI |

ABZBNXFGYUSVCJ-NXJSFVPZSA-N |

SMILES isomérico |

C1[C@H]([C@@H]1NC(=O)[C@H]2CN(C[C@@H]2C(=O)N[C@@H]3C[C@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@@H]([C@H](C6)C(=O)N[C@@H]7C[C@H]7C8=CC=CC=C8)C(=O)N[C@@H]9C[C@H]9C1=CC=CC=C1)C1=CC=CC=C1 |

SMILES canónico |

C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)

![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)

![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)

![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)